S-2-Chloro-3-(3-indolyl)propionic acid
Description
Significance of the Indole (B1671886) Core in Bioactive Chemical Entities and Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for its widespread presence in natural products and synthetic drugs. ijpsr.commdpi.com Its structural versatility and ability to interact with a diverse range of biological targets have cemented its importance in drug discovery. mdpi.combiosynth.com The indole scaffold is a key component in numerous approved pharmaceuticals, showcasing its therapeutic relevance across various disease areas. mdpi.commdpi.com
The significance of the indole core is underscored by its presence in a multitude of bioactive molecules, including alkaloids, and as a fundamental building block for compounds with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov Researchers are continually drawn to the indole motif due to its capacity for structural modification, which allows for the fine-tuning of pharmacological activity. researchgate.net The delocalized ten π-electron system of the indole ring contributes to its aromaticity and its ability to engage in various biological interactions. mdpi.com
Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold
| Drug Name | Therapeutic Application |
|---|---|
| Indomethacin | Anti-inflammatory |
| Ondansetron | Antiemetic |
| Sumatriptan | Antimigraine |
| Vincristine | Anticancer |
| Zafirlukast | Antiasthmatic |
Overview of Propionic Acid Derivatives in Pharmaceutical Chemistry
Propionic acid and its derivatives represent another cornerstone of pharmaceutical chemistry, most notably as a critical component of the non-steroidal anti-inflammatory drugs (NSAIDs) class. orientjchem.orghumanjournals.com Aryl propionic acid derivatives, such as ibuprofen (B1674241) and naproxen, are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties. researchgate.netijpsr.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.org
The therapeutic utility of the propionic acid moiety extends beyond inflammation, with research indicating a broad spectrum of biological activities including antibacterial, anticonvulsant, and anticancer effects. humanjournals.comresearchgate.net The carboxylic acid group is a crucial feature, often essential for the compound's pharmacological activity. ijpsr.com The stereochemistry of the α-carbon in 2-arylpropionic acids is also of paramount importance, with the (S)-enantiomer typically being the more active form. orientjchem.org
Table 2: Prominent Propionic Acid Derivatives in Pharmaceuticals
| Compound Name | Classification | Primary Use |
|---|---|---|
| Ibuprofen | NSAID | Analgesic, Anti-inflammatory |
| Naproxen | NSAID | Analgesic, Anti-inflammatory |
| Ketoprofen | NSAID | Analgesic, Anti-inflammatory |
| Fenoprofen | NSAID | Analgesic, Anti-inflammatory |
Specific Research Focus on Halogenated Indolylpropionic Acids
The strategic incorporation of halogen atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. researchgate.net Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net In the context of the indolylpropionic acid scaffold, halogenation is an area of specific research interest.
While indole-3-propionic acid (IPA) itself is a metabolite produced by gut microbiota with demonstrated roles in regulating intestinal homeostasis and exhibiting antioxidant properties, the introduction of a halogen, such as chlorine, creates a novel chemical entity with potentially altered biological activity. researchgate.netnih.govnih.gov Research into halogenated indoles has shown that the position and nature of the halogen substituent can significantly impact the molecule's properties. researchgate.net The focus on compounds like S-2-Chloro-3-(3-indolyl)propionic acid stems from the desire to explore how the interplay between the indole nucleus, the propionic acid side chain, and the halogen substituent can lead to new therapeutic opportunities. Studies on related halogenated indole derivatives have highlighted their potential as antimicrobial and antifungal agents. nih.gov The enzymatic halogenation of indole derivatives is also an active area of research, offering environmentally benign methods for creating these valuable compounds. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
(2S)-2-chloro-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)/t9-/m0/s1 |
InChI Key |
JBQREOSOAGYMPE-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for S 2 Chloro 3 3 Indolyl Propionic Acid and Analogues
General Approaches to Indole-3-Propionic Acid Synthesis
The construction of the indole-3-propionic acid scaffold is a critical first step for producing a variety of derivatives, including halogenated analogues. Several classical and modern synthetic routes have been established for this purpose.
A direct and efficient method for preparing 3-indolepropionic acids involves the reaction of an indole (B1671886) with an acrylic acid in the presence of a strong base. google.com This process typically utilizes an alkali metal hydroxide (B78521), such as potassium hydroxide or sodium hydroxide, to facilitate the reaction under heat and pressure. google.com The reaction proceeds through the formation of an alkali metal salt of the 3-indolepropionic acid.
The general mechanism involves the deprotonation of the indole nitrogen by the strong base, creating an indolide anion. This anion then acts as a nucleophile, attacking the β-carbon of the acrylic acid in a Michael addition. The resulting intermediate is the potassium or sodium salt of the desired product. The reaction mixture is then cooled, and the salt is dissolved in water. Subsequent acidification, often with a mineral acid, precipitates the free 3-indolepropionic acid, which can then be isolated. google.com This method is advantageous as it often eliminates the need for intermediate purification steps like distillation, which are common in other routes, such as those starting from acrylonitrile. google.com
Table 1: Example of Alkali Metal Salt Formation in Indole-3-Propionic Acid Synthesis google.com
| Reactant 1 | Reactant 2 | Base | Temperature | Product | Yield |
|---|---|---|---|---|---|
| Indole | Acrylic Acid | Potassium Hydroxide (85%) | 250°C | 3-Indolepropionic Acid | 69-76.5% |
Yield is based on recovered indole and acrylic acid.
Another established route to synthesize indole-3-propionic acid involves the reaction of indole with β-propiolactone. google.com This method provides a direct pathway to the desired carbon skeleton. The reaction is typically catalyzed by a base. The lactone's strained four-membered ring is susceptible to nucleophilic attack by the indole. The indole, often at the C3 position, attacks the β-carbon of the lactone, leading to the opening of the ring and the formation of the 3-indolepropionate salt. Subsequent acidification yields the final indole-3-propionic acid product. google.com
Indole-3-carbaldehyde serves as a versatile starting material for the synthesis of various indole-3-propanoic acid derivatives. tandfonline.comnih.gov One common strategy involves a condensation reaction. For instance, indole-3-carboxaldehydes can be condensed with active methylene (B1212753) compounds like Meldrum's acid, followed by a hydrogenation step. tandfonline.com This sequence efficiently builds the required three-carbon side chain.
A further modification involves a decarboxylative ethanolysis of the intermediate lactone, which proceeds smoothly to yield the corresponding indole-3-propionic ester. tandfonline.com The ester can then be hydrolyzed to the final carboxylic acid. This pathway is noted for its broad scope and convenient reaction conditions, providing comparable yields to other methods. tandfonline.com In plants, a biosynthetic pathway has been identified where indole-3-carbaldehyde is oxidized by an aldehyde oxidase to form indole-3-carboxylic acid, demonstrating the aldehyde's role as a direct precursor to carboxylated indole derivatives. nih.gov
Stereoselective Synthesis of Enantiomers
The biological activity of chiral molecules like 2-chloro-3-(3-indolyl)propionic acid is often specific to one enantiomer. Therefore, methods to obtain enantiomerically pure forms are crucial. This is typically achieved by synthesizing a racemic mixture and then separating the enantiomers.
The synthesis of racemic 2-(dichloro-3-indolyl)propionic acid analogues, such as 2-(5,6-dichloro-3-indolyl)propionic acid and 2-(5,7-dichloro-3-indolyl)propionic acid, has been accomplished through a multi-step process starting from the corresponding dichloroindole-3-acetic acid. nih.govnih.gov The general sequence involves:
Esterification of the starting acetic acid.
Methoxycarbonylation to introduce a second ester group at the α-carbon.
Methylation of the α-carbon.
Double hydrolysis to remove the ester groups and yield the racemic propionic acid. nih.govnih.gov
Once the racemic mixture is obtained, chiral resolution is employed to separate the enantiomers. wikipedia.org A widely used method is the formation of diastereomeric derivatives by reacting the racemic acid with a chiral resolving agent. wikipedia.orgtcichemicals.com These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation. wikipedia.org
A powerful and precise technique for chiral resolution is the separation of diastereomeric esters using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This method involves converting the racemic acid mixture into a pair of diastereomeric esters by reacting it with an enantiomerically pure alcohol. nih.govnih.gov
In the synthesis of enantiomers of dichloro-indole-propionic acid analogues, chiral alcohols like (S)-(-)-1-phenylethyl alcohol or l-menthol (B7771125) have been used as resolving agents. nih.govnih.gov The resulting diastereomeric esters can then be separated on a standard HPLC column (e.g., silica (B1680970) gel), as their different three-dimensional structures cause them to interact differently with the stationary phase. nih.govnih.gov
Table 2: Chiral Resolving Agents and HPLC Separation for Indole-Propionic Acid Analogues
| Racemic Compound | Chiral Resolving Agent | Diastereomer Type | Separation Method | Reference |
|---|---|---|---|---|
| 2-(5,6-dichloro-3-indolyl)propionic acid | (S)-(-)-1-phenylethyl alcohol | Esters | HPLC | nih.gov |
After separation by HPLC, the individual diastereomeric esters are collected. The final step is the hydrolysis of the separated esters, typically using an acid catalyst like p-toluenesulfonic acid (p-TsOH), to cleave the ester bond. nih.govnih.gov This process removes the chiral auxiliary (the alcohol) and yields the optically pure (S)- and (R)-enantiomers of the target acid. nih.govnih.gov
Asymmetric Synthesis Strategies
The asymmetric synthesis of 2-substituted propionic acids, including S-2-Chloro-3-(3-indolyl)propionic acid, is critical for obtaining enantiomerically pure compounds. One key strategy involves the diastereoselective alkylation of a chiral auxiliary. For instance, chiral oxazolidinones can be used to introduce the desired stereochemistry at the C-2 position of the propionic acid chain. nih.gov This method relies on the temporary attachment of the propionic acid precursor to a chiral molecule, which directs the subsequent alkylation to a specific face of the molecule, thereby establishing the desired S-configuration.
Another approach for achieving asymmetry in related indole derivatives is through the use of bifunctional catalysts in tandem reactions. For example, a tertiary amine-urea catalyst has been successfully employed in the enantioselective Friedel–Crafts alkylation/cyclization of indole rings with isatylidene malononitriles. rsc.org This strategy, while applied to a different indole structure, highlights the potential of catalytic asymmetric methods to generate chiral indole-containing compounds with high enantioselectivity. rsc.org
For halogenated analogues like 2-(5,6-dichloro-3-indolyl)propionic acid, resolution of a racemic mixture is a viable method. This involves synthesizing the racemic acid and then converting it into diastereomeric esters using a chiral alcohol, such as (S)-(-)-1-phenylethyl alcohol. These diastereomers can then be separated by chromatography (HPLC) and subsequently hydrolyzed to yield the individual optically active enantiomers. nih.gov The absolute configuration of the separated enantiomers can be confirmed using techniques like ¹H-NMR spectroscopy by comparing them to standards with known configurations. nih.gov
Enzymatic Catalysis in Stereoselective Synthesis
Enzymatic catalysis offers a powerful and environmentally benign alternative for achieving high stereoselectivity in chemical synthesis. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of chiral building blocks relevant to this compound, enzymes such as aldolases and imine reductases (IREDs) are of particular interest. nih.gov
A multi-component strategy can be envisioned where biocatalytic aldol (B89426) reactions, using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), are combined with reductive aminations catalyzed by IREDs. nih.gov This approach could be used to construct chiral precursors containing multiple asymmetric centers. The success of such a strategy hinges on identifying enzymes that can tolerate the specific substrates required. For example, screening metagenomic libraries has led to the discovery of novel IREDs capable of acting on hydroxylated substrates with high stereoselectivity, which could be adapted for the synthesis of functionalized indole derivatives. nih.gov
Synthesis of Halogenated Indole-Propionic Acid Derivatives
The introduction of halogen atoms, particularly chlorine, onto the indole ring is a common strategy to modify the biological activity of indole-propionic acid derivatives.
Strategies for the Introduction of Chlorine Substituents
Direct electrophilic halogenation is a primary method for introducing chlorine substituents onto the indole core. Reagents such as N-chlorosuccinimide (NCS) can be used to chlorinate electron-rich indole rings. mdpi.com The position of chlorination is directed by the existing substituents on the indole nucleus. The indole nitrogen can also be functionalized, which may influence the regioselectivity of the halogenation.
For the synthesis of multiply chlorinated indoles, starting materials that already contain chlorine atoms are often used. For instance, 5,6-dichloroindole-3-acetic acid has served as a precursor for the synthesis of 2-(5,6-dichloro-3-indolyl)propionic acid. nih.gov This approach avoids potential issues with selectivity during the halogenation of the final indole-propionic acid structure. Multicomponent, one-pot procedures have also been developed to assemble 3-indolepropionic acids from commercially available materials, which could potentially be adapted for chlorinated precursors. nih.gov
Optimized Preparation of Substituted Indole-Propionic Acid Structures (e.g., 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid)
The synthesis of more complex substituted indole-propionic acids, such as those with both halogen and carboxylic acid groups on the indole ring, often requires multi-step sequences that combine classical organic reactions.
Japp–Klingemann Condensation and Fischer Indole Rearrangement
A powerful combination for constructing substituted indole rings is the Japp–Klingemann reaction followed by the Fischer indole synthesis. wikipedia.orgwikipedia.org This sequence is particularly useful for preparing indoles with specific substitution patterns that may not be accessible through direct functionalization.
The Japp–Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.org This reaction proceeds through the formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield a hydrazone. wikipedia.org The resulting hydrazone is a key intermediate for the subsequent Fischer indole synthesis.
The Fischer indole synthesis transforms the phenylhydrazone into the final indole structure under acidic conditions. wikipedia.org The reaction mechanism involves an initial isomerization to an enamine, followed by a nih.govnih.gov-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org This two-step process has been utilized for the preparation of compounds like 5-carboxy-6-chloroindole, demonstrating its utility in synthesizing halogenated and carboxylated indole structures that can serve as precursors to more complex derivatives like 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid. dntb.gov.ua
The versatility of this combined approach is highlighted in the table below, summarizing the key transformations.
| Reaction Step | Description | Key Intermediates |
| Japp–Klingemann Reaction | A β-keto-ester reacts with an aryl diazonium salt. | Azo compound, Hydrazone |
| Fischer Indole Synthesis | The resulting hydrazone is treated with acid to induce cyclization. | Ene-hydrazine, Diimine, Aminoacetal |
Radiosynthesis and Isotopic Labeling of Indole-Propionic Acid Derivatives
Isotopic labeling is an indispensable tool in metabolism, pharmacokinetic, and mechanistic studies. For indole-propionic acid derivatives, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be incorporated into the molecule.
While specific literature detailing the radiosynthesis of this compound is not extensively available, general methods for isotopic labeling of indole derivatives can be applied. For instance, precursors containing the desired isotope can be used in the synthetic sequence. A common strategy for carbon-14 (B1195169) labeling would be to introduce a ¹⁴C-labeled cyanide (K¹⁴CN) at an early stage, which is then elaborated into the propionic acid side chain. For tritium (B154650) labeling, catalytic tritiation of an unsaturated precursor is a common method.
Isotopic labeling studies have been crucial in elucidating the mechanism of reactions like the Fischer indole synthesis, confirming, for example, that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.org Such labeled compounds are essential for tracking the metabolic fate of indole-propionic acid and its analogues in biological systems. nih.gov
Iii. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the absolute configuration of chiral molecules like S-2-Chloro-3-(3-indolyl)propionic acid. The direct determination is typically achieved by converting the enantiomer into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). These resulting diastereomers are chemically distinct and, therefore, exhibit different NMR spectral properties.
One established method involves the esterification of the carboxylic acid with a chiral alcohol, such as (R)- or (S)-1-phenylethyl alcohol. The resulting diastereomeric esters will produce separate signals in the NMR spectrum, particularly for the protons near the newly formed stereocenter. By comparing the ¹H-NMR spectra of these diastereomeric esters, the absolute configuration can be elucidated. For instance, the absolute configurations of related dichloroindole auxins were determined by comparing the ¹H-NMR spectra of their diastereomeric (S)-(-)-1-phenylethyl esters with those of known configuration. nih.gov The differences in chemical shifts (Δδ) between the diastereomers can be correlated to specific spatial arrangements, allowing for the unambiguous assignment of the 'S' configuration at the C-2 position.
Table 1: Illustrative ¹H-NMR Chemical Shift Differences in Diastereomeric Esters Hypothetical data for protons adjacent to the chiral center after derivatization with (S)-1-phenylethyl alcohol.
| Proton | Diastereomer (S,S) δ (ppm) | Diastereomer (R,S) δ (ppm) | Δδ (ppm) |
|---|---|---|---|
| H at C-2 | 4.65 | 4.75 | 0.10 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.
For this compound, with the molecular formula C₁₁H₁₀ClNO₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. This technique is consistently used to verify the structures of newly synthesized indole (B1671886) derivatives. mdpi.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClNO₂ |
| Theoretical Exact Mass [M+H]⁺ | 224.0422 u |
| Observed Mass [M+H]⁺ (Hypothetical) | 224.0425 u |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies are characteristic of the bonds within the molecule.
The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. The broad O-H stretch from the carboxylic acid, the sharp C=O stretch of the carbonyl group, the N-H stretch of the indole ring, and the C-Cl stretch are all key diagnostic peaks. nih.gov
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carbonyl | C=O stretch | 1700-1725 |
| Indole | N-H stretch | 3300-3500 |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Aromatic Ring | C=C stretch | 1500-1600 |
| Alkyl | C-H stretch | 2850-2960 |
Optical Rotation Measurements for Enantiomeric Purity Assessment
Optical rotation is a fundamental property of chiral molecules and is used to measure their enantiomeric purity. A solution of an enantiomerically pure compound will rotate the plane of plane-polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). libretexts.org The magnitude of this rotation is a physical constant known as the specific rotation, [α].
The enantiomeric excess (ee) or optical purity of a sample of this compound is determined by measuring its observed optical rotation and comparing it to the specific rotation of the pure 'S' enantiomer. csbsju.edumasterorganicchemistry.com The relationship is expressed by the formula:
Enantiomeric Excess (%) = ([α]observed / [α]pure) x 100%
This measurement is crucial in synthetic chemistry to quantify the success of an asymmetric synthesis or a chiral resolution process. csbsju.edu
Table 4: Example Calculation of Enantiomeric Purity
| Parameter | Value |
|---|---|
| Specific Rotation of Pure (S)-enantiomer, [α]pure | - (Hypothetical Value) |
| Observed Rotation of Sample, [α]observed | - (Measured Value) |
X-ray Diffraction Analysis (for related crystalline compounds)
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. mdpi.com While obtaining a suitable single crystal of this compound itself may present challenges, analysis of closely related crystalline indole derivatives provides invaluable structural insights.
The technique involves passing X-rays through a single crystal. The resulting diffraction pattern is used to generate an electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for the confirmation of bond lengths, bond angles, and, crucially, the absolute spatial arrangement of atoms at the chiral center. Systematic studies on related chiral 3-(piperidin-3-yl)-1H-indole derivatives have successfully used single-crystal X-ray crystallography to determine their molecular structures and absolute configurations. mdpi.com This method stands as the gold standard for structural elucidation in the solid state.
Iv. Molecular Mechanisms of Action and Biological Function in in Vitro Systems
Interactions with Cellular Receptors and Signaling Pathways
Indole (B1671886) propionic acid derivatives have been demonstrated to modulate a variety of cellular receptors, thereby influencing numerous signaling cascades. Their activities range from agonism at G protein-coupled receptors to binding with nuclear receptors and antagonism at other receptor types.
A notable chlorinated derivative of indole-3-propionic acid, 3-(2-carboxy-4,6-dichloro-1H-indole-3-yl)propionic acid, also known as MDL29,951, has been identified as a potent synthetic agonist for the orphan G protein-coupled receptor 17 (GPR17). asm.org GPR17 is recognized as an inhibitor of oligodendroglial maturation, and its stimulation can arrest oligodendrocyte precursor cells in a less differentiated state. asm.orgresearchgate.net
MDL29,951 activates GPR17, leading to the engagement of multiple G protein signaling pathways. In oligodendrocyte-derived cell lines, such as Oli-neu cells, activation of GPR17 by MDL29,951 triggers both Gαi/o and Gαq signaling cascades. asm.orgwikipedia.org The Gαi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. asm.orgresearchgate.net This reduction in cAMP subsequently diminishes the activity of downstream effectors, including Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC). asm.orgresearchgate.net The dampening of the cAMP-PKA-CREB (cAMP response element-binding protein) signaling axis contributes to the observed decrease in the expression of myelin basic protein, a key marker of mature oligodendrocytes. asm.org
The potency of MDL29,951 and its analogs as GPR17 agonists has been evaluated in various in vitro systems, such as calcium mobilization assays in astrocytoma cells recombinantly expressing human GPR17. asm.org For instance, 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid, a bromine analog of MDL29,951, has demonstrated an EC50 value of 202 nM, highlighting the potent agonistic activity of this class of compounds at the GPR17 receptor. asm.org
| Compound | Receptor | Activity | EC50 Value | Cell System | Reference |
|---|---|---|---|---|---|
| MDL29,951 (3-(2-carboxy-4,6-dichloro-1H-indole-3-yl)propionic acid) | GPR17 | Agonist | Not specified | Oli-neu cells, primary rat oligodendrocytes | asm.orgresearchgate.net |
| 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid | GPR17 | Agonist | 202 nM | 1321N1-astrocytoma cells expressing human GPR17 | asm.org |
Indole-3-propionic acid (IPA), the parent compound of S-2-Chloro-3-(3-indolyl)propionic acid, is a metabolite produced by the gut microbiota from tryptophan. nih.govnih.gov Scientific studies have established IPA as a ligand for the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism and intestinal homeostasis. nih.govnih.gov
The interaction between IPA and PXR has been shown to modulate inflammatory responses in the intestine. nih.gov By binding to PXR, IPA can influence the expression of genes involved in maintaining the intestinal barrier function and controlling inflammation. nih.gov This interaction is a key example of how microbial metabolites can signal to the host through nuclear receptors to regulate physiological processes. nih.gov The discovery of IPA as a PXR ligand has spurred the development of novel PXR agonists based on the indole scaffold, aiming to harness the anti-inflammatory effects of PXR activation. nih.gov
The Aryl Hydrocarbon Receptor (AhR) is another ligand-inducible transcription factor that is a principal molecular target for indole-based compounds. nih.gov A variety of microbial catabolites of tryptophan, including indole-3-propionic acid, have been identified as low-potency agonists of human AhR. nih.gov
Upon ligand binding, AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and this complex then binds to specific DNA sequences to regulate gene expression. nih.gov While IPA is considered a low-efficacy agonist, other related indole metabolites exhibit a range of activities from low to high efficacy. nih.gov The activation of AhR by these metabolites is implicated in modulating immune responses and maintaining intestinal homeostasis. For example, IPA-mediated partial activation of AhR has been shown to promote macrophage phagocytosis. The collective effect of various indole metabolites on AhR can be complex, with some combinations leading to synergistic activation.
While direct antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1) by this compound has not been specifically reported, the broader class of indole derivatives has been explored for this activity. Cysteinyl leukotrienes are potent inflammatory mediators, and their blockade via CysLT1 antagonism is a therapeutic strategy for conditions like asthma. nih.gov
Research has led to the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 antagonists. asm.orgasm.org For instance, the compound 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid was identified as a highly potent CysLT1 antagonist with an IC50 value of 0.0059 µM. asm.org This demonstrates that the indole scaffold is a viable pharmacophore for the development of CysLT1 antagonists, even though the activity of this compound itself at this receptor remains to be elucidated. asm.org
| Compound | Receptor | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid (17k) | CysLT1 | Antagonist | 0.0059 ± 0.0011 µM | asm.org |
Enzyme Inhibition Studies
In addition to receptor modulation, indole propionic acid derivatives have been found to interact with and inhibit enzymes, particularly those involved in biosynthetic pathways.
Indole-3-propionic acid (IPA) has been identified as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. asm.orgnih.gov This pathway is essential for the bacterium's survival. asm.org
IPA, being a structural analog of tryptophan, mimics the natural feedback inhibition mechanism. asm.orgnih.gov Tryptophan normally acts as an allosteric inhibitor of TrpE, regulating its own production. asm.org IPA exploits this regulatory site, binding to the allosteric site of TrpE and effectively shutting down the tryptophan synthesis pathway, regardless of the actual intracellular tryptophan levels. asm.orgnih.gov This mode of action has been confirmed through metabolic, genetic, and biochemical analyses, which showed that IPA treatment leads to a reduction in intracellular tryptophan levels and growth inhibition of the mycobacteria. asm.org This effect could be reversed by supplementing the medium with tryptophan, and mutations in the allosteric binding site of TrpE conferred resistance to IPA. asm.org
| Compound | Enzyme | Mechanism | Organism | Effect | Reference |
|---|---|---|---|---|---|
| Indole-3-propionic acid (IPA) | Anthranilate synthase (TrpE) | Allosteric Inhibition | Mycobacterium tuberculosis | Inhibition of tryptophan biosynthesis | asm.orgnih.gov |
Histone Deacetylase (HDAC) Inhibition by Indole Derivatives
Indole derivatives have emerged as a significant class of compounds in the development of histone deacetylase (HDAC) inhibitors, which are a promising strategy for cancer therapy. researchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. researchgate.netnih.gov The inhibition of HDACs can induce cell differentiation and apoptosis in cancer cells. nih.gov
Research into indole-based structures has led to the discovery of potent HDAC inhibitors. For instance, structural modifications of indole-3-butyric acid have yielded derivatives with high inhibitory and antiproliferative potencies. nih.gov One such derivative, molecule I13, demonstrated significant inhibition against HDAC1, HDAC3, and HDAC6 with IC₅₀ values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov Similarly, a series of indole-based hydroxamic acid derivatives have been synthesized, with some compounds showing potent inhibition of HDAC1 and HDAC6. researchgate.netnih.gov Compound 4o, for example, had IC₅₀ values of 1.16 nM for HDAC1 and 2.30 nM for HDAC6. researchgate.netnih.gov These findings highlight the potential of the indole scaffold in designing highly effective HDAC inhibitors. researchgate.netnih.govnih.gov
Table 1: Inhibitory Activity of Select Indole Derivatives on Histone Deacetylases (HDACs)
| Compound | Target HDAC | IC₅₀ (nM) | Source |
|---|---|---|---|
| Molecule I13 | HDAC1 | 13.9 | nih.gov |
| HDAC3 | 12.1 | nih.gov | |
| HDAC6 | 7.71 | nih.gov | |
| Compound 4o | HDAC1 | 1.16 | researchgate.netnih.gov |
| HDAC6 | 2.30 | researchgate.netnih.gov | |
| Compound 4k | HDAC1 | 115.20 | researchgate.netnih.gov |
| HDAC6 | 5.29 | researchgate.netnih.gov |
Cytosolic Phospholipase A2 Alpha (cPLA2α) Inhibition
Cytosolic phospholipase A2 alpha (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for eicosanoids. mdpi.comnih.gov Inhibition of cPLA2α is a therapeutic target for a range of inflammatory diseases, including asthma, arthritis, and neuronal diseases. mdpi.comnih.gov
Indole-based compounds have been developed as potent inhibitors of cPLA2α. nih.gov These inhibitors have shown efficacy in reducing inflammatory responses in various models. nih.gov For example, indole cPLA2α inhibitors were found to reduce late-phase bronchoconstriction and airway hyperreactivity in an allergen-challenged sheep model of asthma. nih.gov The development of next-generation thiazolyl ketone inhibitors, which are also indole derivatives, has led to compounds with significant chemotherapeutic properties by mitigating oxidative stress. nih.gov Research has also identified potent indole-based inhibitors that demonstrate strong in vitro inhibition of cPLA2α and considerable in vivo efficacy for inflammation and neuropathic pain. nih.gov
Cholinesterase Inhibition by Indole-Propionic Esters
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Indole-3-propionic acid (IPA) is recognized for its neuroprotective activities. nih.govnih.gov
To enhance its therapeutic potential, IPA has been esterified with other neuroprotective compounds like curcumin (B1669340) to form diesters. nih.govnih.gov One such conjugate, CUR-IPA diester, has demonstrated inhibitory activity against both AChE and BChE. nih.gov The IC₅₀ values for the inhibition of electric eel AChE (eAChE), human AChE (hAChE), and human BChE (hBChE) were found to be 5.66 µM, 59.30 µM, and 60.66 µM, respectively. nih.govresearchgate.net This novel esterified form of indole-3-propionic acid presents a promising avenue for developing new cholinesterase inhibitors with potential applications in neurodegenerative disorders. nih.govnih.gov
Table 2: Cholinesterase Inhibitory Activity of CUR-IPA Diester
| Enzyme | IC₅₀ (µM) | Source |
|---|---|---|
| Electric eel AChE (eAChE) | 5.66 | nih.govresearchgate.net |
| Human AChE (hAChE) | 59.30 | nih.govresearchgate.net |
| Human BChE (hBChE) | 60.66 | nih.govresearchgate.net |
Antioxidant and Anti-inflammatory Mechanisms
Hydroxyl Radical Scavenging Capabilities
Indole-3-propionic acid (IPA), a tryptophan metabolite, is a potent scavenger of hydroxyl radicals, which are highly reactive oxygen species that can cause significant oxidative damage to cells. nih.govresearchgate.net The antioxidant properties of IPA have been widely investigated, demonstrating its ability to protect against oxidative stress-induced cellular injury. nih.govnih.gov
Prevention of Oxidative Stress Injury in Neuronal Cell Models
The neuroprotective effects of Indole-3-propionic acid (IPA) are largely attributed to its potent antioxidant properties, which are crucial in preventing oxidative stress-induced damage in neuronal cells. nih.govmdpi.com Oxidative stress is a key factor in the pathophysiology of various neurodegenerative diseases. mdpi.com
In vitro and in vivo studies have demonstrated that IPA can protect neurons from ischemic damage by reducing lipid peroxidation and DNA damage. researchgate.netnih.gov In a study using Mongolian gerbils, administration of IPA significantly decreased markers of lipid peroxidation and DNA damage in the hippocampus following an ischemic event. nih.gov Furthermore, IPA has been shown to protect neuronal cells from damage caused by the amyloid-beta peptide, a hallmark of Alzheimer's disease. mdpi.com It has demonstrated the ability to fully protect primary neurons and neuroblastoma cells from amyloid-beta-mediated damage. mdpi.com These findings underscore the therapeutic potential of IPA in mitigating neuronal injury associated with oxidative stress. nih.govmdpi.com
Modulation of Pro-inflammatory Cytokine Synthesis in Cellular Assays
Indole-3-propionic acid (IPA) has been shown to possess significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. spandidos-publications.comasm.org Chronic inflammation is a key component of many diseases, and the ability to suppress the synthesis of inflammatory mediators is a critical therapeutic target. nih.gov
In cellular assays, IPA has demonstrated the ability to downregulate the expression of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). spandidos-publications.comnih.gov In a study using human colonic epithelial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, treatment with IPA significantly reduced the mRNA expression and secretion of IL-1β, IL-6, and TNF-α. spandidos-publications.com This anti-inflammatory effect is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govresearchgate.net By suppressing the production of these cytokines, IPA can help to alleviate the inflammatory response and protect cells from inflammation-induced damage. spandidos-publications.comasm.org
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| IPA | Indole-3-propionic acid |
| SAHA | Suberanilohydroxamic acid |
| CUR | Curcumin |
| AChE | Acetylcholinesterase |
| BChE | Butyrylcholinesterase |
| HDAC | Histone Deacetylase |
| cPLA2α | Cytosolic Phospholipase A2 Alpha |
| LPS | Lipopolysaccharide |
| IL-1β | Interleukin-1β |
| IL-6 | Interleukin-6 |
| TNF-α | Tumor Necrosis Factor-alpha |
| This compound | This compound |
Antimicrobial Mechanisms of Action
Indole derivatives have demonstrated a range of antimicrobial activities, targeting various pathogenic microorganisms through diverse mechanisms.
Research has identified Indole-3-propionic acid (IPA), a metabolite produced by the human gut microbiota, as a novel antimycobacterial agent. nih.govfrontiersin.org It exhibits selective activity against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium avium. nih.govfrontiersin.orgtandfonline.com The primary mechanism of its action against M. tuberculosis is the inhibition of tryptophan biosynthesis, an essential pathway for the bacterium's survival. nih.govnih.govasm.org IPA functions by mimicking tryptophan and acting as an allosteric inhibitor of anthranilate synthase (TrpE), the enzyme that catalyzes the first step in this pathway. frontiersin.orgtandfonline.comnih.govnih.govasm.org This targeted inhibition effectively shuts down the production of tryptophan, leading to bacterial growth inhibition. nih.govasm.org
Interestingly, despite its efficacy against mycobacteria, IPA has been found to be inactive against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. frontiersin.org However, other synthetic indole derivatives have shown antibacterial potential against these common pathogens. For instance, various ciprofloxacin-indole hybrids and indole-containing hydrazone derivatives have been developed and tested, showing a range of inhibitory concentrations.
Antibacterial Activity of Indole Derivatives
| Indole Derivative Type | Pathogen | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Indole-3-propionic acid (IPA) | Mycobacterium tuberculosis | Active (Inhibits TrpE) | tandfonline.comnih.govnih.gov |
| Indole-3-propionic acid (IPA) | Escherichia coli | Inactive | frontiersin.org |
| Indole-3-propionic acid (IPA) | Staphylococcus aureus | Inactive | frontiersin.org |
| Chlorinated 3-phenylpropanoic acid derivatives | Escherichia coli | Active (Inhibition zones of 11-23 mm) | mdpi.com |
| Chlorinated 3-phenylpropanoic acid derivatives | Staphylococcus aureus | Active (Inhibition zones of 15-17 mm) | mdpi.com |
The antifungal properties of indole derivatives have also been an area of active research. Indole-3-propionic acid (IPA) has been shown to induce Ca2+-dependent apoptosis in the pathogenic yeast Candida albicans. This process involves an increase in intracellular calcium, leading to mitochondrial membrane depolarization and the accumulation of reactive oxygen species (ROS), ultimately triggering programmed cell death.
Other indole derivatives have also demonstrated notable antifungal effects. A novel 2-(alpha-azolylbenzyl)indole derivative, for example, exhibited high in vitro activity against ten different strains of Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. Its mechanism appears to involve the disruption of the fungal membrane structure through the inhibition of ergosterol (B1671047) biosynthesis. Similarly, chlorinated 3-phenylpropanoic acid derivatives, structurally related to the subject compound, have displayed modest activity against C. albicans. mdpi.com The synthetic amide 2-chloro-N-phenylacetamide has also been investigated, showing MIC values between 16 and 256 µg/mL against Aspergillus flavus strains. scielo.brnih.gov Another study on this compound found MICs ranging from 128 to 256 µg/mL against fluconazole-resistant Candida species. researchgate.netresearchgate.net
Antifungal Activity of Indole and Related Derivatives
| Compound | Fungal Strain | Activity/Mechanism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Indole-3-propionic acid (IPA) | Candida albicans | Induces Ca2+-dependent apoptosis | Not specified | |
| 2-(alpha-azolylbenzyl)indole derivative (MT18n) | Aspergillus fumigatus | Inhibits ergosterol biosynthesis | 2 | |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | Inhibits ergosterol binding and DNA synthesis | 16 - 256 | scielo.brnih.gov |
| 2-chloro-N-phenylacetamide (A1Cl) | Candida albicans (fluconazole-resistant) | Fungicidal and antibiofilm activity | 128 - 256 | researchgate.netresearchgate.net |
| 2-chloro-N-phenylacetamide (A1Cl) | Candida parapsilosis (fluconazole-resistant) | Fungicidal and antibiofilm activity | 128 - 256 | researchgate.netresearchgate.net |
While the primary antimycobacterial mechanism of Indole-3-propionic acid (IPA) is the inhibition of tryptophan synthesis, the broader class of indole derivatives has been investigated for effects on the bacterial membrane. tandfonline.comnih.govnih.govresearchgate.netresearchwithrutgers.com For instance, studies on indolylalkyltriphenylphosphonium analogues have shown that their bactericidal effects against mycobacteria stem from a sustained depolarization of the mycobacterial membranes. nih.gov This depolarization disrupts critical processes like electron transfer and cell division without causing overt permeabilization of the membrane. nih.gov
Although not specific to mycobacteria, research on the antifungal action of IPA against Candida albicans has demonstrated that the compound can induce mitochondrial membrane depolarization. This effect is part of the apoptotic cascade triggered by the compound. Such findings suggest that membrane interactions could be a relevant, though perhaps secondary or context-dependent, mechanism of action for some indole derivatives.
Other Investigated Biological Activities of Related Indole Derivatives
Beyond their antimicrobial effects, indole-based molecules have been explored for their potential in treating a variety of other conditions, including cancer and metabolic diseases.
A substantial body of research has highlighted the anticancer potential of various indole derivatives in in vitro studies. These compounds have been shown to exert cytotoxic effects against a wide array of human cancer cell lines, including those of the liver (HepG2), lung (A549), and hematopoietic system (MOLT-3).
The mechanisms underlying these anticancer activities are diverse and include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cells from proliferating. For example, certain indole-sulfonamide derivatives have demonstrated potent cytotoxic activity, with some bis-indole compounds showing significantly more potency than the reference drug etoposide (B1684455) against the HepG2 cell line. The specific chemical groups attached to the indole core, such as chloro, trifluoromethyl, and nitro groups, have been shown to significantly influence the potency and selectivity of these compounds against different cancer cell lines.
Anticarcinogenic Activity of Indole Derivatives (IC50 Values)
| Indole Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Indole-sulfonamide (Compound 30, 4-CF3 substituent) | HepG2 (Liver) | 7.37 | |
| Indole-sulfonamide (Compound 31, 4-NO2 derivative) | MOLT-3 (Leukemia) | 2.04 | |
| Indole-sulfonamide (Compound 4, 4-chloro group) | MOLT-3 (Leukemia) | 46.23 | |
| Etoposide (Reference Drug) | HepG2 (Liver) | ~34 |
Indole derivatives, particularly those produced by the gut microbiota from tryptophan metabolism, have emerged as significant modulators of metabolic processes relevant to Type 2 Diabetes. mdpi.com These compounds, including Indole-3-propionic acid (IPA), can influence host physiology by interacting with key receptors such as the aryl hydrocarbon receptor (AHR) and the pregnane X receptor (PXR). tandfonline.com
Studies have shown that these interactions can lead to several beneficial effects, such as enhanced insulin (B600854) sensitivity and stimulated insulin secretion. In animal models of diet-induced obesity, oral administration of certain thiazole- and indole-based derivatives has been shown to effectively reduce plasma levels of blood glucose, triglycerides, and insulin. nih.gov Furthermore, the anti-inflammatory properties of IPA are also relevant, as chronic inflammation is a key factor in the pathophysiology of Type 2 Diabetes.
Cellular Effects of Indole Derivatives in Type 2 Diabetes Models
| Indole Derivative/Metabolite | Model System | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|---|
| Thiazole- and Indole-based derivative (12b) | High-fat diet-induced obese mice | Reduced plasma glucose, triglycerides, and insulin | Inhibition of LPS-stimulated TNF-α production | nih.gov |
| Indole-3-propionic acid (IPA) | Cellular models | Anti-inflammatory effects | Interaction with AHR and PXR receptors | tandfonline.com |
| Various Indole Derivatives | In silico / Enzyme assays | Inhibition of α-amylase | Targeting carbohydrate-digesting enzymes |
Neuroprotective Actions Against Amyloid Beta-Protein Toxicity in Cell Models
The compound this compound is structurally related to indole-3-propionic acid (IPA), an endogenous indole compound found in human plasma and cerebrospinal fluid. nih.gov Research into related indole structures has highlighted their potential in mitigating the neurotoxic effects of the amyloid-beta (Aβ) protein, a key factor in the pathology of Alzheimer's disease. nih.gov Studies on these compounds in various in vitro cell models have demonstrated significant neuroprotective properties against the cellular damage and death induced by Aβ exposure. nih.gov
The primary mechanism of Aβ-induced toxicity in neuronal cells is believed to involve the generation of free radicals, leading to oxidative stress. nih.gov Cell culture studies have shown that related indole compounds can effectively protect primary neurons and neuroblastoma cells from this oxidative damage. nih.gov This protection extends to toxicity induced not only by Aβ but also by other oxidative stressors like hydrogen peroxide. nih.gov The neuroprotective effect involves shielding neurons from oxidative damage and subsequent cell death. nih.gov
Treatment of cultured cells with various forms of Aβ is a widely used method for investigating its pathogenic effects and for screening potential neuroprotective compounds. mdpi.com Both synthetic and brain-derived Aβ peptides are known to induce cell death and the degeneration of neurites in neuronal cultures. mdpi.com The protective actions of related compounds in these models are significant, as they have been shown to completely protect cells against the damage caused by Aβ exposure. nih.gov
The following table summarizes representative findings from in vitro studies on the neuroprotective effects of the related compound, indole-3-propionic acid, against amyloid-beta toxicity, which provides a basis for understanding the potential actions of this compound.
| Cell Model | Stress Inducer | Observed Neuroprotective Effects of Indole-3-propionic acid |
| Primary Neurons | Amyloid-beta (Aβ) protein | Complete protection against oxidative damage and cell death |
| Neuroblastoma Cells | Amyloid-beta (Aβ) protein | Complete protection against oxidative damage and cell death |
| Neuroblastoma Cells | Hydrogen Peroxide | Complete protection against oxidative damage and cell death |
These in vitro findings underscore the potential of indole-based compounds to counteract the neurotoxicity central to Alzheimer's disease pathology. nih.gov
V. Structure Activity Relationship Sar Studies
Impact of Stereochemistry on Biological Activity and Auxin Response
The spatial arrangement of atoms, or stereochemistry, at the chiral center of 2-substituted-3-indolylpropionic acids is a critical determinant of their biological effects, particularly their auxin and antiauxin activities. Research has consistently demonstrated that the two enantiomers of these compounds can elicit distinct, and sometimes opposing, physiological responses.
For instance, studies on 2-(5,7-dichloro-3-indolyl)propionic acid (5,7-Cl₂-2-IPA) have shown that the (S)-(+)-enantiomer exhibits weak auxin activity, promoting coleoptile elongation in Avena sativa. nih.govoup.com In stark contrast, the (R)-(-)-enantiomer displays no auxin activity at any tested concentration. nih.govoup.com Interestingly, this (R)-(-)-enantiomer demonstrates significant antiauxin activity, comparable to that of the potent antiauxin 2-(5,7-dichloro-3-indolyl)isobutyric acid (5,7-Cl₂-IIBA). nih.govresearchgate.net This finding suggests that the antiauxin properties of 5,7-Cl₂-IIBA are attributable to the (R)-methyl group. nih.govresearchgate.net
This stereospecificity highlights the precise geometric requirements for interaction with the auxin receptor complex. The differential activities of the enantiomers underscore the importance of a specific three-dimensional structure for effective binding and subsequent biological response.
Table 1: Stereochemistry and Auxin/Antiauxin Activity of 2-(5,7-dichloro-3-indolyl)propionic acid Enantiomers
| Enantiomer | Biological Activity |
|---|---|
| (S)-(+)-5,7-Cl₂-2-IPA | Weak auxin activity |
| (R)-(-)-5,7-Cl₂-2-IPA | No auxin activity, significant antiauxin activity |
Influence of Halogenation on Pharmacological Profile
The presence, type, and position of halogen substituents on the indole (B1671886) ring of S-2-Chloro-3-(3-indolyl)propionic acid and related compounds significantly modulate their pharmacological profiles. Halogenation can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with biological targets.
The introduction of halogens, such as chlorine or bromine, onto the indole scaffold has been shown to profoundly influence biological activity. researchgate.net For example, in a series of 3-piperidinylindole antipsychotic drugs, fluorination at position 6 of the indole ring resulted in higher metabolic stability. mdpi.com
In the context of auxin activity, dichlorination at the 5 and 6 positions of 2-(3-indolyl)propionic acid (5,6-Cl₂-2-IPA) leads to compounds with stronger hypocotyl growth-inhibiting activity in Chinese cabbage than the parent auxin, 5,6-dichloroindole-3-acetic acid (5,6-Cl₂-IAA). nih.gov However, the coleoptile elongating activity in Avena sativa for both enantiomers of 5,6-Cl₂-2-IPA was about one-third that of 5,6-Cl₂-IAA. nih.gov
The type of halogen also plays a crucial role. While chlorinated compounds are more commonly synthesized by terrestrial organisms, brominated metabolites are abundant in the marine environment. researchgate.net The specific halogen and its placement on the indole ring can dictate the molecule's bioactivity, as seen in various natural and synthetic indole alkaloids. researchgate.netresearchgate.net
Halogens can participate in specific non-covalent interactions known as halogen bonds, which can contribute significantly to ligand-receptor binding affinity and specificity. nih.gov A halogen bond is a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the receptor's binding pocket. nih.gov
The ability of a halogen to form these bonds increases with its size and polarizability, following the trend Iodine > Bromine > Chlorine > Fluorine. acs.org This interaction can enhance the affinity of a ligand for its target. For instance, in a series of compounds targeting a specific receptor, exchanging a chlorine atom for an iodine atom resulted in an approximately tenfold increase in affinity, which was attributed to the formation of a halogen bond with a backbone carbonyl oxygen in the protein. acs.org
In the context of this compound, the chlorine atom can potentially engage in such interactions within the binding site of its target protein, thereby influencing its pharmacological profile. The precise nature and strength of these interactions would depend on the specific amino acid residues present in the binding pocket.
Role of Propionic Acid Side Chain Modifications
The propionic acid side chain at the 3-position of the indole ring is a key structural feature that significantly impacts the biological activity of this compound and its analogs. Modifications to the length of this side chain and the nature of its functional groups can lead to substantial changes in activity.
The length of the alkyl acid side chain is a critical determinant of auxin-like activity. Indole-3-acetic acid (IAA), with a single methylene (B1212753) group between the indole ring and the carboxyl group, is the most potent natural auxin. nih.gov Increasing the side chain length to form indole-3-propionic acid (IPA) or indole-3-butyric acid (IBA) generally leads to a decrease in auxin activity, although these compounds still exhibit auxin-like properties. nih.gov
Studies on indan (B1671822) acid derivatives, which are structurally related to indole acids, have also shown that the length of the acid side chain influences biological activity. For example, 3-(indan-1-yl)-propionic acid and 4-(indan-1-yl)-butyric acid derivatives have been shown to possess analgesic activity. core.ac.uk
Substitutions on the side chain can also have a dramatic effect. For instance, the introduction of an α-methyl group, as in 2-(3-indolyl)propionic acid, can lead to stereoisomers with differing activities, as discussed in section 5.1.
Table 2: Effect of Side Chain Length on Auxin-like Activity
| Compound | Side Chain Structure | Relative Auxin Activity |
|---|---|---|
| Indole-3-acetic acid (IAA) | -CH₂COOH | High |
| Indole-3-propionic acid (IPA) | -CH₂CH₂COOH | Moderate to Low |
| Indole-3-butyric acid (IBA) | -CH₂CH₂CH₂COOH | Low |
The carboxylic acid group of the propionic acid side chain is essential for the biological activity of many indole derivatives, including auxins and their antagonists. This functional group is typically ionized at physiological pH, allowing it to form crucial ionic interactions and hydrogen bonds with receptor proteins.
In the case of auxin perception, the carboxylate group of indole-3-acetic acid (IAA) is known to form a salt bridge with a specific arginine residue in the binding pocket of the TIR1 receptor protein. This interaction is a key component of the molecular recognition process that initiates the auxin signaling cascade. It is highly likely that the carboxylic acid functionality of this compound plays a similar critical role in its interaction with its biological targets.
The importance of the carboxylic acid is further underscored by the fact that its replacement with other functional groups, such as an ester or an amide, often leads to a significant reduction or complete loss of biological activity. This highlights the indispensable role of the acidic proton and the resulting carboxylate anion in mediating the molecular interactions that underpin the compound's pharmacological effects.
Indole Ring Substitutions and their Pharmacophoric Contributions
The indole ring presents several positions for substitution, including the nitrogen atom (N1), the benzene (B151609) ring (C4, C5, C6, C7), and the pyrrole (B145914) ring (C2, C3). Each of these positions plays a distinct role in modulating the compound's activity.
The nitrogen atom of the indole ring (N1) is a critical site for substitution, and modifications at this position can significantly impact biological activity, often in a context-dependent manner.
Unsubstituted N1: For certain activities, such as cytoprotection, an unsubstituted N1 nitrogen atom is beneficial. It can promote the stabilization of indolyl radicals, which is a mandatory feature for the antioxidant activity of some C3-substituted indole derivatives. nih.govresearchgate.net
N1-Substitution: Conversely, N-substituted indole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov For instance, the introduction of a methyl group at the N1 position has been shown to enhance anticancer activity significantly, in some cases by as much as 60-fold compared to the unsubstituted analog. nih.gov Similarly, indole derivatives featuring tertiary amino and phenyl groups at the N1 position have demonstrated notable activity against pathogens like Staphylococcus aureus. nih.gov The specific nature of the substituent at C3 can also influence the effect of N1 substitution; one compound with a substituted N1 nitrogen showed high cytoprotective activity, which was attributed to the presence of a pyrrolidinedithiocarbamate moiety at the C3 position. nih.gov
Table 1: Effect of N1-Substitution on Biological Activity
| N1-Substituent | Effect on Activity | Biological Context | Source |
|---|---|---|---|
| Unsubstituted (H) | Enhances activity | Cytoprotection, Antioxidant | nih.govresearchgate.net |
| Methyl (-CH₃) | Significantly enhances activity | Anticancer | nih.gov |
Modifications on the benzene portion of the indole scaffold (positions C4, C5, C6, and C7) are crucial for tuning the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
C4-Position: The C4 position can be functionalized through methods like C-H arylation. acs.org
C5-Position: Substituents at the C5 position can enhance anti-tumor activity. nih.gov However, this position can also be sensitive to steric hindrance. acs.org In the context of CB1 receptor modulation, the presence of a 5-fluoro or 5-chloro group was not found to be a definitive factor for activity, with results varying between compounds. nih.gov
C6-Position: The nature of the substituent at C6 has been shown to be closely related to anti-proliferative activity. A specific activity sequence has been identified: 6-OCH₃ > 6-F > 6-Br > 6-Cl. nih.gov
C7-Position: In contrast to the C5 position, introducing a substituent at the C7 position has been found to significantly decrease anti-proliferative activity. nih.gov However, the presence of halogen substituents like fluorine and bromine at C7 does not appear to impede arylation at the C4 position. acs.org
Table 2: Influence of Benzene Ring Substituents on Anti-proliferative Activity
| Position | Substituent Effect | Example Activity Trend | Source |
|---|---|---|---|
| C5 | Can enhance activity | 5-OCH₃ > 5-Cl > 5-H | nih.gov |
| C6 | Closely related to activity | 6-OCH₃ > 6-F > 6-Br > 6-Cl | nih.gov |
The C2 position of the indole ring is a key site for chemical modification. Substituents at this position can play a dual role in chemical reactions and biological activity.
Research has shown that a substituent at the C2 position can promote certain chemical reactions, such as oxidative coupling, through two primary mechanisms:
Stabilization of Intermediates: The C2-substituent can stabilize C2-radical intermediates that form during a reaction. nih.gov
Reduction of Homocoupling: It can decrease the likelihood of the indole molecule reacting with itself (homocoupling). nih.gov
This strategic placement of substituents has enabled the synthesis of C2, C3-disubstituted indoles, a scaffold found in many bioactive molecules, leading to the discovery of compounds with promising anticancer activities. nih.gov While C2-substitution is a valuable synthetic strategy, in some specific reaction contexts, the presence of a methyl group at the C2 position has led to unpurified reaction mixtures. acs.org Furthermore, synthetic methodologies have been developed for the direct amination of the C2 position. researchgate.net
The C3 position is the most frequently substituted site in simple indole alkaloids. nih.gov The side chain at this position is a major determinant of the molecule's biological function.
General Activity: Many C3-substituted indole analogs are effective as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov The dimethylamine (B145610) group of gramine, a naturally occurring indole, can be easily substituted, making the C3 position a convenient point for functionalization to create more complex and potent structures. nih.gov
Influence on Activity: The specific nature of the C3 substituent is critical. For instance, in studies on CB1 receptor modulators, longer alkyl side chains (up to nine carbons) at the C3 position were able to retain activity. nih.gov In contrast, for cytoprotective activity, a C3 substituent like a thiazole-2-thione moiety resulted in low activity because it could not form the necessary resonance structures to stabilize free radicals. nih.gov This highlights the importance of the substituent's ability to participate in radical stabilization for certain antioxidant mechanisms. nih.govresearchgate.net
Comparative SAR with Related Indole and Indan Acid Derivatives
To better understand the SAR of this compound, it is useful to compare it with related indole and indan acid derivatives, particularly those with anti-inflammatory properties.
Indole Derivatives: Many fused pyrrole and indole derivatives have been synthesized and tested for anti-inflammatory activity, often showing potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. researchgate.netsemanticscholar.org Indomethacin itself is an indole-3-acetic acid derivative, highlighting the importance of this core structure for anti-inflammatory action.
Indan Acid Derivatives: The indan ring system, which can be considered a saturated analog of the indole benzene ring fused to a cyclopentane, is also a key feature in several anti-inflammatory agents. researchgate.net Well-known drugs like Sulindac (an indene-acetic acid derivative) and Clidanac (an indan-carboxylic acid) demonstrate the pharmacological potential of this scaffold. SAR studies on indan acids have explored various substitutions, such as dichloro-substitution at the 5- and 6-positions of the indan ring, to enhance anti-inflammatory activity. researchgate.net
Indoline (B122111) Derivatives: Indoline, a reduced form of indole, also serves as a scaffold for biologically active compounds. Novel inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, have been developed based on indoline and azaindoline scaffolds. nih.gov
This comparative analysis underscores that while the indole-3-propionic acid scaffold is a potent pharmacophore, related structures like indan acids and indolines also exhibit significant biological activities, often modulated by similar principles of substitution and stereochemistry.
Vi. Computational and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting the interaction between a ligand and its protein target. In the context of indole (B1671886) derivatives, molecular docking studies have been employed to elucidate binding modes and affinities for various receptors.
For instance, studies on related indole compounds, such as indole-3-propionic acid, have utilized molecular docking to understand their interactions with protein targets. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of indole-3-propionic acid with calf thymus DNA suggested that it preferentially binds to the AT-rich minor groove region. mdpi.com While specific docking studies on S-2-Chloro-3-(3-indolyl)propionic acid are not extensively documented in publicly available literature, the methodology applied to similar indole structures provides a framework for how such an analysis would be conducted. The typical process involves preparing the 3D structures of the ligand and the protein, performing the docking simulation using software like AutoDock or Glide, and then analyzing the resulting poses to identify the most stable binding mode and the specific amino acid residues involved in the interaction.
A hypothetical molecular docking analysis of this compound against a target protein would likely focus on the role of the chloro substituent and the carboxylic acid group in forming specific interactions within the binding pocket. The indole ring itself is expected to participate in π-stacking or hydrophobic interactions.
Table 1: Hypothetical Key Interactions for this compound in a Protein Binding Site
| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Example) |
|---|---|---|
| Indole NH | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |
| Carboxylic Acid OH | Hydrogen Bond Donor/Acceptor | Ser, Thr, His, Lys, Arg |
| Carboxylic Acid C=O | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |
| Chlorine Atom | Halogen Bonding, Hydrophobic | Met, Leu, Ile, Phe |
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, charge distribution, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nanobioletters.com It is often employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.com These calculations are valuable for understanding the reactivity and stability of a molecule. nanobioletters.com
For a molecule like this compound, DFT calculations could be used to:
Determine the most stable conformation of the molecule.
Analyze the distribution of electron density and identify reactive sites through Molecular Electrostatic Potential (MEP) maps. nanobioletters.com
Calculate the energies of the HOMO and LUMO, which are related to the molecule's ability to donate or accept electrons, respectively.
Studies on similar structures demonstrate the utility of DFT in confirming experimental findings from techniques like FT-IR and NMR spectroscopy. nanobioletters.com
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electric or magnetic fields. A primary application of TD-DFT is the calculation of electronic excitation energies and oscillator strengths, which allows for the prediction of UV-Vis absorption spectra. nih.gov It can also be used to predict other spectroscopic properties like optical rotation. nih.gov
For a chiral molecule such as this compound, TD-DFT could be employed to predict its chiroptical properties, such as its specific rotation, which is a key characteristic of enantiomers. nih.gov While TD-DFT has been shown to sometimes underestimate electronic excitation energies, it generally provides the correct sign for optical rotations. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the examination of the conformational changes and flexibility of both ligands and their protein targets, providing a more dynamic picture of the binding process than static docking models. nih.govnih.gov
In the context of ligand-protein interactions, MD simulations can be used to:
Assess the stability of a docked ligand-protein complex over a period of time. nih.gov
Analyze the fluctuations of the ligand within the binding site and the corresponding conformational changes in the protein. nih.gov
Calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity.
A study on the related compound, indole-3-propionic acid, complexed with DNA demonstrated that the complex remained stable throughout the simulation, indicating a favorable interaction. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indole analogues, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as monoamine oxidase (MAO) inhibition. acs.orgacs.org
A typical QSAR study involves:
Assembling a dataset of indole analogues with their measured biological activities.
Calculating molecular descriptors that quantify various aspects of the chemical structure (e.g., steric, electronic, hydrophobic properties).
Developing a mathematical model that correlates the descriptors with the biological activity using statistical methods like Partial Least Squares (PLS). acs.org
Validating the model to ensure its predictive power.
For instance, a 3D-QSAR study on indole derivatives as MAO inhibitors identified key steric and electrostatic fields that influence inhibitory potency. acs.org Such models can guide the design of new, more potent analogues by predicting their activity before synthesis. acs.org
Table 2: Common Descriptors Used in QSAR Modeling of Indole Analogues
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, reactivity |
| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |
| Topological | Connectivity indices, Shape indices | Atom connectivity and branching |
In Silico Studies for Predicting Biological Properties and Pharmacokinetic Suitability
In silico methods are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (T) of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
For a compound like this compound, in silico tools could be used to predict properties such as:
Oral bioavailability: The fraction of an orally administered dose that reaches systemic circulation.
Blood-brain barrier permeability: The ability of the compound to cross into the central nervous system.
Plasma protein binding: The extent to which the compound binds to proteins in the blood.
Metabolic stability: The susceptibility of the compound to metabolism by enzymes like cytochrome P450s.
Potential for toxicity: Predictions of various toxicological endpoints, such as mutagenicity or cardiotoxicity.
These predictions are often based on established rules, such as Lipinski's rule of five, and computational models built from large datasets of experimental data. mdpi.com
Computer-Aided Drug Design (CADD) Applications in Indole Scaffold Optimization
Computer-Aided Drug Design (CADD) has emerged as a powerful tool in medicinal chemistry, significantly reducing the time and cost associated with the discovery and development of new therapeutic agents. mdpi.com The indole scaffold, a privileged structure in numerous natural and synthetic bioactive compounds, is a frequent subject of CADD studies aimed at optimizing its therapeutic potential. nih.govmdpi.commdpi.com These computational approaches allow for the rational design of novel indole derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles.
Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are the two primary branches of CADD. mdpi.com In the context of indole scaffold optimization, SBDD is employed when the three-dimensional structure of the biological target is known. This allows for techniques like molecular docking to predict the binding orientation and affinity of indole derivatives within the target's active site. researchgate.netnih.gov For instance, molecular docking studies have been successfully used to confirm that newly synthesized indole-2-carboxamides can fit into the catalytic sites of PI3Kα and EGFR kinases, forming key hydrogen bonds with binding residues. researchgate.netnih.gov
One of the key strengths of CADD is its ability to guide the structural modification of the indole ring to improve biological activity. mdpi.com The indole nucleus is highly amenable to chemical modification, allowing for the introduction of various substituents at different positions. mdpi.com Computational methods can predict how these modifications will affect the compound's interaction with its target. For example, an "indole-walk" study was performed to determine the optimal attachment point of an indolyl group to an imidazo[4,5-c]pyridine core to enhance its anticancer activity. nih.gov This systematic computational and synthetic approach led to the discovery that a 6-indolyl substitution resulted in improved cytotoxic potency and metabolic stability compared to other positional isomers. nih.gov
The following table summarizes the findings of a study on indolyl-imidazo[4,5-c]pyridine derivatives, showcasing the impact of the indole attachment position on biological activity.
| Compound (Indole Position) | Average IC50 (nM) | Half-Life in Human Liver Microsomes (min) |
| 2-indolyl | >100 | - |
| 3-indolyl | Low nanomolar range | - |
| 5-indolyl | 55.75 | 45.4 |
| 6-indolyl | 9.75 | 56.3 |
| 7-indolyl | Low nanomolar range | - |
| Data sourced from a study on the structural optimization of indole derivatives as potential anticancer agents. nih.gov |
In cases where the 3D structure of the target is unknown, LBDD methods such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling are utilized. mdpi.com These methods rely on the principle that compounds with similar structures are likely to have similar biological activities. By analyzing a series of known active and inactive indole derivatives, computational models can be built to predict the activity of novel compounds.
The versatility of the indole scaffold allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. mdpi.commdpi.com CADD plays a crucial role in designing indole derivatives with selectivity for a specific target, thereby minimizing off-target effects. For instance, CADD has been instrumental in the development of indole-based tyrosine kinase inhibitors, such as those targeting EGFR. mdpi.com Molecular docking studies can help in designing derivatives that specifically target mutant forms of a kinase, which is a significant challenge in cancer therapy. nih.gov
The table below presents data on the inhibitory activity of certain indole derivatives against different cancer cell lines, highlighting the outcomes of targeted drug design.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| Indole-2-carboxamide 13 | HCT116 (Human Colon Carcinoma) | 19 |
| Indole-2-carboxamide 13 | MDA-MB-231 (Human Breast Cancer) | 15 |
| Indole-2-carboxamide 13 | K562 (Human Leukemia) | No inhibition |
| This data indicates the selective activity of the compound against the kinase domains present in HCT116 and MDA-MB-231 cell lines. researchgate.netnih.gov |
Vii. Biotransformation and Metabolic Pathways in Research Models
Microbial Metabolism of Tryptophan to Indole-3-Propionic Acid (IPA)
The gut microbiota plays a significant role in metabolizing dietary components, including the essential amino acid tryptophan. mdpi.comucc.ie A fraction of dietary tryptophan that is not absorbed by the host becomes available to intestinal microorganisms, which convert it into a variety of bioactive metabolites. mdpi.com These microbial transformation pathways are crucial, as the resulting compounds can influence host physiology, immunity, and neurological health. mdpi.com
Approximately 5% of dietary tryptophan is metabolized by the gut microbiota through the indole (B1671886) pathway, leading to the production of several indole derivatives, including indole, indole-3-acetic acid (IAA), and Indole-3-Propionic Acid (IPA). ucc.iemdpi.com The metabolic process for converting tryptophan to IPA involves a multi-step enzymatic cascade. Gut microbes that possess aromatic amino acid aminotransferase activity first convert tryptophan to indole-3-pyruvic acid. This intermediate is subsequently transformed into indole-3-lactic acid, then to indole-3-acrylic acid, and finally reduced to IPA. nih.gov
The production of these metabolites is highly dependent on the composition of the gut microbiota. mdpi.com For instance, bacteria from the genera Bacteroides, Clostridium, and Bifidobacterium are known producers of IAA, while Escherichia coli, Clostridium spp., and Bacteroides spp. can produce indole using the enzyme tryptophanase. mdpi.com
Role of Specific Bacterial Species (e.g., Clostridium sporogenes)
Among the gut bacteria, Clostridium sporogenes is one of the most well-characterized producers of Indole-3-Propionic Acid (IPA) from tryptophan. frontiersin.orgstanford.edu This strictly anaerobic bacterium is commonly found in soil and the intestines of humans and animals. frontiersin.org C. sporogenes metabolizes tryptophan into indole and subsequently into IPA, which is a potent antioxidant. wikipedia.org Research has identified specific genes in C. sporogenes required for this metabolic conversion. For example, the gene fldC is essential for the production of IPA. stanford.edu
The metabolic activity of C. sporogenes can significantly alter the profile of tryptophan metabolites. In vitro studies have shown that compared to control groups, cultures of C. sporogenes exhibit significantly increased levels of IPA, indole-3-acetic acid (IAA), 5-hydroxyindoleacetic acid (5-HIAA), and other metabolites, alongside a reduction in tryptophan levels. frontiersin.org This bacterium is considered one of the few that can generate IPA, making it a key species in the study of this specific metabolic pathway. frontiersin.orgnih.gov
Table 1: Key Tryptophan Metabolites Produced by Gut Microbiota
| Metabolite | Producing Bacteria (Examples) | Key Function/Note |
| Indole-3-Propionic Acid (IPA) | Clostridium sporogenes frontiersin.org | Potent antioxidant, enhances gut barrier function. wikipedia.orgnih.gov |
| Indole-3-Acetic Acid (IAA) | Bacteroides spp., Clostridium spp., Bifidobacterium spp. mdpi.com | Ligand for the aryl hydrocarbon receptor (AhR). mdpi.com |
| Indole | Escherichia coli, Clostridium spp., Bacteroides spp. mdpi.com | Precursor to other metabolites like indoxyl sulfate (B86663) in the liver. wikipedia.org |
| Indole-3-Aldehyde (IAld) | Lactobacillus spp. mdpi.com | Acts on the aryl hydrocarbon receptor (AhR). wikipedia.org |
| Skatole (3-methylindole) | Gut Microbiota nih.gov | Produced from tryptophan degradation. nih.gov |
Enzymatic Degradation and Modification Pathways (e.g., β-oxidation, α-oxidation of related compounds in plant tissues)
In biological systems, the degradation of molecules with carboxylic acid side chains, such as indole-3-propionic acid, can potentially occur via pathways like β-oxidation. This process is a primary mechanism for breaking down fatty acids in plants and other organisms. nih.gov The β-oxidation cycle involves a series of enzymatic reactions that sequentially shorten the acyl chain of a fatty acid thioester, producing acetyl-CoA in each round. mdpi.com The core reactions include dehydrogenation, hydration, oxidation, and thiolysis. mdpi.com While primarily associated with fatty acids, this enzymatic machinery can also act on other structurally related molecules. mdpi.com In plants, β-oxidation occurs mainly in peroxisomes and is essential for various life stages, including seed germination and development. nih.gov
Another relevant pathway is the oxidation of the indole ring itself. The hydroxylation of the indole ring is a critical step in its metabolism under both aerobic and anaerobic conditions. nih.gov Aerobic oxidation often occurs at the C3 position, while anaerobic hydroxylation typically happens at the C2 position. nih.gov Artificial enzymes have been developed that can selectively catalyze the oxidation of indole at its C3 position, leading to the formation of 3-oxindole derivatives. acs.org These enzymatic pathways represent potential routes for the modification and degradation of indole-containing compounds in various biological and environmental contexts.
Metabolomic Profiling for Identification of Related Indole Metabolites
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for identifying and quantifying metabolites from specific pathways. s4me.info Untargeted metabolomic analysis of biological fluids, such as urine, can reveal disturbances in metabolic pathways, including that of tryptophan. s4me.info
Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is a widely used technique for profiling tryptophan metabolites. mdpi.com This method allows for the sensitive and specific detection of numerous compounds within the indole, kynurenine, and serotonin (B10506) pathways from a single sample. mdpi.com For example, LC-MS/MS has been employed to profile 21 different tryptophan metabolites in human urine to investigate their association with various health conditions. mdpi.com Such analyses have successfully identified and quantified key microbially-derived indole metabolites, including indole-3-acetic acid, indole-3-propionic acid, and indole-3-aldehyde. mdpi.comnih.gov
Databases and analytics platforms have been developed to catalogue the enzymes, reactions, and metabolites involved in tryptophan metabolism across host and microbial species, further enhancing the ability to predict and understand the production of indole derivatives from a given microbiome profile. mdpi.com
Viii. Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Routes for S-2-Chloro-3-(3-indolyl)propionic acid
The biological effects of chiral molecules are often stereospecific. Therefore, the development of efficient and scalable methods to synthesize the S-enantiomer of 2-Chloro-3-(3-indolyl)propionic acid is a critical first step. Current research on related chiral acids provides several promising avenues. Future work could focus on adapting established methods of asymmetric synthesis, which offer precise control over the formation of the desired stereocenter. ethz.ch
Key strategies for investigation include:
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials, such as specific amino acids, to introduce the desired stereochemistry. ethz.ch
Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereoselective chlorination at the alpha-position before being cleaved to yield the final product.
Asymmetric Catalysis: Employing chiral catalysts (organocatalysts or transition metal complexes) to facilitate enantioselective reactions. This is a highly researched area in organic chemistry for producing chirally pure molecules. mdpi.com
Resolution of Racemates: Synthesizing a racemic mixture and subsequently separating the enantiomers using techniques like chiral chromatography or enzymatic resolution. A similar approach has been successfully used for dichlorinated indole (B1671886) propionic acid derivatives. oup.com
| Strategy | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Asymmetric Chlorination | Direct introduction of chlorine to a prochiral precursor using a chiral catalyst or reagent. | High atom economy, directness. | Development of a highly selective catalyst system. |
| Chiral Auxiliary Control | An enantiopure auxiliary guides the chlorination reaction, followed by its removal. | Well-established and reliable methodology. | Requires additional synthesis and removal steps. |
| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. | Requires screening for a suitable enzyme. |
| Chiral Chromatography | Separation of a racemic mixture using a chiral stationary phase in HPLC. | Applicable to a wide range of molecules. | Can be costly and difficult to scale up. |
Elucidation of Undiscovered Molecular Targets and Off-targets
The parent compound, Indole-3-propionic acid (IPA), is a metabolite produced by gut microbiota and is known to interact with several biological targets. guidetopharmacology.org Future research should aim to determine if this compound interacts with these same targets or possesses a unique target profile. The indole scaffold is recognized for its versatility in binding to a wide array of pharmacological targets. mdpi.commdpi.com
Potential molecular targets for investigation, based on studies of IPA and other indole derivatives, include:
Aryl hydrocarbon Receptor (AhR): IPA is a known ligand for AhR, which is involved in regulating immune responses. mdpi.comwikipedia.org Studies could explore whether the chloro-substituent modifies binding affinity or functional activity at this receptor.
Pregnane (B1235032) X Receptor (PXR): IPA binds to PXR in intestinal cells, contributing to mucosal homeostasis and barrier function. wikipedia.org The effect of this compound on PXR activation is a key unexplored area.
Enzymes: Recent research has identified that IPA can directly bind to and modulate the activity of enzymes like Methionine adenosyl-transferase 2A (MAT2A), impacting macrophage function. nih.gov This opens the possibility that the chlorinated analogue could target this or other metabolic enzymes.
Novel Targets: The introduction of the chlorine atom could confer affinity for entirely new biological targets not recognized by IPA. Halogenated indole alkaloids isolated from marine sources have shown a wide range of biological activities, suggesting that halogenation is a key strategy for functional diversification. nih.gov Large-scale screening against panels of receptors, ion channels, and enzymes could reveal novel interactions.
Advanced In Vitro Model Development for Mechanistic Elucidation
To understand the functional consequences of target engagement, robust in vitro models are essential. Based on the known activities of IPA and other halogenated compounds, several cell-based systems could be adapted to study this compound.
Future research could employ models such as:
Immune Cell Cultures: Primary T-cells or macrophage cell lines (e.g., THP-1) can be used to study potential anti-inflammatory effects, building on findings that IPA modulates Th1/Th17 cell apoptosis. patsnap.com
Intestinal Epithelial Cell Models: Caco-2 or HT-29 cell lines could be used to form monolayers that model the gut barrier, allowing for investigation of effects on intestinal permeability and homeostasis.
Cancer Cell Lines: The indole scaffold is a core component of many anticancer agents that target pathways like tubulin polymerization and protein kinases. mdpi.comnih.gov Screening this compound against a panel of cancer cell lines (e.g., cervical, breast, ovarian) could uncover potential antiproliferative activity, as has been seen with other novel halogenated compounds. nih.gov
Endothelial Cell Models: Given the debated role of IPA in cardiovascular function, models using endothelial cells like BAE-1 could be used to assess effects on endothelial dysfunction, nitric oxide release, and vascular inflammation. mdpi.com
Exploration of Hybrid Molecules and Prodrug Strategies incorporating the this compound moiety
The chemical structure of this compound, with its carboxylic acid group, is amenable to chemical modification through prodrug and hybrid molecule strategies.
Prodrug Strategies: The carboxylic acid group can impede bioavailability due to its polarity and ionization at physiological pH. researchgate.net Converting this group into an ester or an amide is a common prodrug approach to enhance lipophilicity and improve cell membrane permeability. nih.govuobabylon.edu.iq Upon absorption, endogenous enzymes like esterases would cleave the promoiety to release the active parent drug. This strategy has been successfully applied to numerous carboxylic acid-containing drugs. patsnap.com
| Promoiety Class | Example | Potential Advantage | Cleavage Mechanism |
|---|---|---|---|
| Simple Esters | Methyl or Ethyl Ester | Increases lipophilicity, simple to synthesize. | Enzymatic (Esterases) |
| Acyloxymethyl Esters | Pivaloyloxymethyl (POM) | Masks acidity, can improve oral absorption. | Enzymatic (Esterases) |
| Amino Acid Conjugates | Glycine or Alanine Ester/Amide | May target amino acid transporters for improved uptake. | Enzymatic (Peptidases) |
| Carbonate Derivatives | Alkoxycarbonyloxymethyl | Versatile for tuning properties. | Enzymatic (Esterases) |
Hybrid Molecules: Molecular hybridization involves combining two or more pharmacophores into a single molecule to engage multiple targets or enhance activity. The indole nucleus is a well-established scaffold for creating hybrid molecules with anticancer, anti-inflammatory, and antimicrobial properties. nih.gov Future work could involve linking the this compound moiety to other known bioactive scaffolds (e.g., quinoline, thiosemicarbazone) to create novel chemical entities with potentially synergistic or enhanced therapeutic effects.
Deepening Computational Predictive Capabilities for Novel Analogues
In silico or computational chemistry offers powerful tools to accelerate drug discovery by predicting the properties of novel molecules before their synthesis. researchgate.net These methods can be applied to design and prioritize analogues of this compound with improved potency, selectivity, or pharmacokinetic profiles.
Future computational research should focus on:
Molecular Docking: Simulating the binding of this compound and its virtual analogues to the 3D structures of known IPA targets (e.g., AhR, PXR) and other potential targets to predict binding affinity and mode. nih.gov
Pharmacophore Modeling: Identifying the key structural features of the molecule responsible for its activity, which can then be used to search for other compounds with similar properties.
ADMET Prediction: (Absorption, Distribution, Metabolism, Excretion, Toxicity): Using machine learning models and QSAR to predict the drug-like properties of novel analogues, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the design process. mdpi.com
Off-Target Prediction: Employing computational frameworks to screen for potential unintended interactions with a wide range of proteins, which can help anticipate potential side effects. frontiersin.org These in silico tools can guide the synthesis of a focused library of analogues with a higher probability of desired biological activity.
Q & A
Q. What are the standard synthetic routes for preparing S-2-Chloro-3-(3-indolyl)propionic acid, and how can purity be optimized?
The synthesis typically involves condensation reactions using indole derivatives and chloroacetic acid. For example, Method b in Scheme 2 () employs thiourea/arylthiourea, 3-formyl-1H-indole-2-carboxylic acid, chloroacetic acid, sodium acetate, and acetic acid under reflux (3–5 h). Purification steps may include recrystallization or chromatography. To optimize purity, monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR (e.g., verifying the indole moiety at δ 7.0–7.5 ppm) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- HPLC : Assess purity (>98% as in ) using C18 columns and UV detection at 280 nm (indole absorption).
- NMR : Confirm stereochemistry (S-configuration) via chiral shift reagents or 2D-COSY for proton coupling patterns.
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular mass (expected m/z ~240–250 for [M+H]+).
- Melting Point : Compare to literature values (e.g., 134°C for structurally related indole-3-propionic acid in ) .
Q. How should this compound be stored to ensure stability?
Store at +4°C in airtight, light-protected containers to prevent degradation. Solubility data for analogous compounds ( ) suggest it is soluble in polar aprotic solvents (e.g., DMSO, methanol) but may precipitate in aqueous buffers at neutral pH. Pre-dissolve in DMSO for in vitro assays .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound in receptor binding studies?
Structurally related indole-3-propionic acid derivatives, such as [3H]PSB-12150 ( ), are used to study G protein-coupled receptors (GPCRs) like GPR17. Radioligand binding assays (using tritiated analogs) and functional cAMP assays can elucidate affinity (Kd) and efficacy (EC50). Competitive binding with indole-3-pyruvic acid () may reveal selectivity profiles .
Q. How can synthetic yields be improved for this compound under varying catalytic conditions?
Optimize reaction parameters:
- Catalyst : Replace sodium acetate with heterogeneous catalysts (e.g., Nb2O5/SiO2, as in ) to enhance regioselectivity.
- Solvent : Test aprotic solvents (Decalin in ) to minimize side reactions.
- Temperature : Conduct kinetic studies at 50–100°C to balance reaction rate and decomposition.
Use design-of-experiment (DoE) frameworks to identify critical factors .
Q. How can contradictory spectral data from different synthesis batches be resolved?
Contradictions may arise from stereochemical impurities or solvent residues. Employ orthogonal techniques:
Q. What role does the chloro substituent play in modulating interactions with enzymatic targets?
The chloro group may enhance electrophilicity, facilitating covalent binding to cysteine residues in enzymes. Compare inhibition kinetics of this compound with non-chlorinated analogs (e.g., indole-3-propionic acid in ) using steady-state enzyme assays. Molecular docking (AutoDock Vina) can predict binding poses in active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
